3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a carboxylic acid group attached to an indene scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-7-chloro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}-7-bromo-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}-7-iodo-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
Uniqueness
The presence of the fluorine atom in 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid distinguishes it from its halogenated analogs. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the fluorinated compound potentially more effective in certain applications compared to its chloro, bromo, or iodo counterparts .
Properties
Molecular Formula |
C16H20FNO4 |
---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
7-fluoro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C16H20FNO4/c1-8-7-11(18-15(21)22-16(2,3)4)13-9(14(19)20)5-6-10(17)12(8)13/h5-6,8,11H,7H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
OQKMQWRXZHFKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)F)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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